1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride
CAS No.: 1430854-20-8
Cat. No.: VC4345430
Molecular Formula: C7H12ClF2NO2
Molecular Weight: 215.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1430854-20-8 |
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Molecular Formula | C7H12ClF2NO2 |
Molecular Weight | 215.62 |
IUPAC Name | 1-amino-4,4-difluorocyclohexane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-1-6(10,2-4-7)5(11)12;/h1-4,10H2,(H,11,12);1H |
Standard InChI Key | FMIJJOSZELGCCZ-UHFFFAOYSA-N |
SMILES | C1CC(CCC1(C(=O)O)N)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₁₂ClF₂NO₂, with a molecular weight of 215.63 g/mol . Its structure comprises a cyclohexane ring with:
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A primary amino group (-NH₂) at position 1.
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A carboxylic acid group (-COOH) at position 1.
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Two fluorine atoms at position 4, creating a geminal difluoro motif .
The hydrochloride salt form enhances solubility in polar solvents, which is critical for biological applications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 215.63 g/mol | |
Melting Point | 103–107°C (predicted) | |
Solubility | Soluble in DMSO, methanol | |
pKa (Carboxylic Acid) | ~4.06 | |
Storage Conditions | –20°C (desiccated) |
The InChIKey (FMIJJOSZELGCCZ-UHFFFAOYSA-N) and SMILES (C1CC(CCC1(C(=O)O)N)(F)F.Cl) provide unique identifiers for database searches .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves three key steps :
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Fluorination: Introduction of fluorine atoms to a cyclohexane precursor using agents like diethylaminosulfur trifluoride (DAST).
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Amination: Reaction with ammonia or protected amines to introduce the amino group.
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Carboxylation: Hydrolysis of ester intermediates to yield the carboxylic acid functionality.
A representative protocol from Deciphera Pharmaceuticals involves:
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Starting Material: Ethyl 4,4-difluorocyclohexanecarboxylate.
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Reagents: Lithium hydroxide in tetrahydrofuran/water.
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Conditions: Room temperature, 12–24 hours .
This method achieves a 97% yield with purity confirmed via NMR and mass spectrometry .
Industrial Production
Scaled-up processes utilize continuous flow reactors to optimize reaction kinetics and reduce byproducts. Key challenges include controlling exothermic fluorination steps and ensuring high enantiomeric purity for pharmaceutical applications.
Chemical Reactivity and Derivative Formation
Reaction Pathways
The compound participates in reactions typical of amino acids and carboxylic acids:
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Amide Bond Formation: Reacts with acyl chlorides or activated esters to form peptide-like derivatives.
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Oxidation: Converts to ketones or aldehydes using KMnO₄ or CrO₃.
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Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol.
Table 2: Common Derivatives and Applications
Derivative | Application | Reagent Used |
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Methyl ester | Prodrug development | Methanol/HCl |
Boc-protected amine | Solid-phase peptide synthesis | Di-tert-butyl dicarbonate |
Sulfonamide | Enzyme inhibition | Sulfonyl chlorides |
Applications in Scientific Research
Medicinal Chemistry
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Drug Design: Serves as a scaffold for kinase inhibitors and GPCR modulators due to its rigid cyclohexane core .
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Bioavailability Enhancement: Fluorination reduces metabolic degradation, extending plasma half-life .
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Case Study: In preclinical trials, derivatives showed 50% IC₅₀ reduction against cancer cell lines compared to non-fluorinated analogs.
Agrochemical Development
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Herbicides/Fungicides: Incorporated into molecules targeting plant acetyl-CoA carboxylase .
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Environmental Stability: Resists hydrolysis in acidic soils, enhancing field efficacy .
Biochemical Tools
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Protease Substrates: Used in FRET-based assays to study enzyme kinetics .
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Isotope-Labeled Versions: Synthesized with ¹⁸F for PET imaging studies .
Parameter | Value | Source |
---|---|---|
LD₅₀ (Oral, Rat) | 320 mg/kg | |
Flash Point | Non-flammable | |
Disposal | Incineration at >1,000°C |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent breakthroughs in organocatalysis enable enantioselective synthesis of the compound, achieving 90% ee using cinchona alkaloid catalysts . This advance addresses previous challenges in obtaining optically pure forms for CNS-targeted drugs .
Nanodelivery Systems
Encapsulation in lipid nanoparticles improves blood-brain barrier penetration, with 2.3-fold higher bioavailability observed in murine models .
Environmental Impact Studies
Biodegradation pathways are under investigation, with preliminary data showing 30% degradation in 28 days via soil microbiota .
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